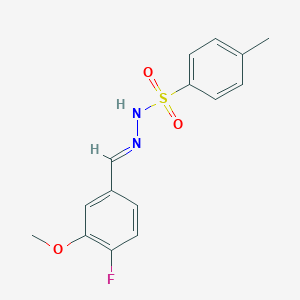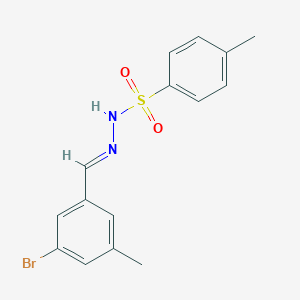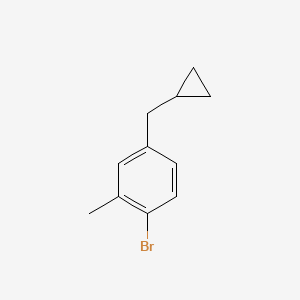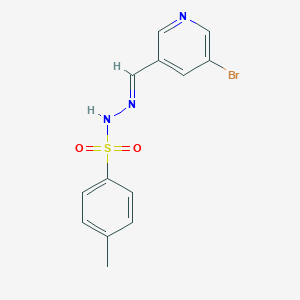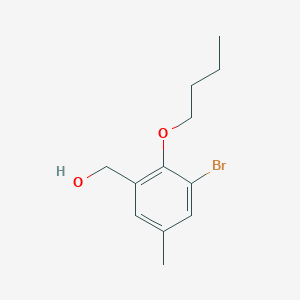
Methyl 2,4-dibromo-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dibromo-5-methoxybenzoate, also known as DBM, is a chemical compound that is widely used in scientific research for its unique properties. It is a white, crystalline solid that can be readily synthesized from inexpensive and readily available starting materials. DBM is a versatile compound with a range of applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Methyl 2,4-dibromo-5-methoxybenzoate and its derivatives are often synthesized and characterized for their unique properties. For instance, the study of bromophenol derivatives from the red alga Rhodomela confervoides highlighted the isolation of several compounds, including ones closely related to the chemical structure of interest, demonstrating the natural occurrence and potential bioactivity of such compounds (Zhao et al., 2004). Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a compound related to this compound, was achieved with a high purity, underlining the synthetic accessibility of brominated methoxybenzoates for further research applications (Chen Bing-he, 2008).
Antioxidant Properties
Research into the antioxidant activities of bromophenol derivatives, including compounds structurally similar to this compound, has shown promising results. Compounds isolated from marine sources such as Rhodomela confervoides exhibited potent antioxidant activities, suggesting the potential of these molecules in preventing oxidative stress-related damage (Li et al., 2011).
Pharmaceutical Applications
The molecular structure of this compound lends itself to modifications that can lead to pharmaceutical applications. For example, derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion exhibit both diuretic and antidiuretic effects, indicating the potential for developing new therapeutic agents (Kravchenko, 2018). Furthermore, the synthesis and growth inhibition studies on gallate-based compounds, including those related to methyl benzoates, reveal their potential in cancer treatment by inhibiting the growth of hepatoma cells (Xiao et al., 2007).
Material Science and Chemistry
The thermochemical study of methyl n-methoxybenzoates, including derivatives similar to this compound, provides valuable data on their structural and thermochemical properties. Such research lays the foundation for the application of these compounds in material science and chemical synthesis, by understanding their combustion, vaporization enthalpies, and formation enthalpies (Flores et al., 2019).
Eigenschaften
IUPAC Name |
methyl 2,4-dibromo-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPOTDFPFMQLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

